Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)
1-Methyl-1H-indol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-indol-4-amine
- 1-Methyl-1H-indol-4-ylamine
- 1-methylindol-4-amine
- 1-METHYL-1H-INDOLE-4-AMINE
- 1-methyl-4-indolamine
- 4-amino-1-methylbenzoindole
- 4-amino-1-methylindole
- 4-amino-N-methyl-indole
- 4-Amino-N-methylindole
- N1-methyl-4-aminoindole
- N-methyl-4-aminoindole
- 1-Methyl-1H-indol-4-amine (ACI)
- 1-Methyl-4-aminoindole
- SY101326
- DTXSID00623177
- 4-Amino-1-methyl-1H-indole
- CS-0061752
- ODOJPFQQFJVNMD-UHFFFAOYSA-N
- 1-Methyl-1H-indol-4-ylamine, AldrichCPR
- MFCD08061153
- EN300-65947
- 1-methyl-4-amino-indole
- AKOS005362527
- AB43235
- 1H-INDOL-4-AMINE, 1-METHYL-
- AS-35811
- STL146395
- 85696-95-3
- SCHEMBL736739
- BBL036797
-
- MDL: MFCD08061153
- Inchi: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
- InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N
- SMILES: NC1C2C=CN(C=2C=CC=1)C
Computed Properties
- Exact Mass: 146.08400
- Monoisotopic Mass: 146.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31A^2
- XLogP3: 1.3
Experimental Properties
- Color/Form: Yellow to Brown Sticky Oil to Semi-Solid
- Density: 1.151
- Boiling Point: 328.036 °C at 760 mmHg
- Flash Point: 328.036 °C at 760 mmHg
- Refractive Index: 1.62
- PSA: 30.95000
- LogP: 2.34170
1-Methyl-1H-indol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Room temperature
1-Methyl-1H-indol-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1H-indol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321575-50mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321575-100mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321575-500mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 500mg |
$ 210.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84500-250mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 250mg |
¥1182.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84500-1g |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 1g |
¥2132.0 | 2021-09-08 | ||
| ChemScence | CS-0061752-100mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 99.56% | 100mg |
$13.0 | 2022-04-26 | |
| ChemScence | CS-0061752-250mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 99.56% | 250mg |
$18.0 | 2022-04-26 | |
| ChemScence | CS-0061752-1g |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 99.56% | 1g |
$39.0 | 2022-04-26 | |
| Alichem | A199007467-10g |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 95% | 10g |
$1085.40 | 2023-08-31 | |
| Alichem | A199007467-25g |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 95% | 25g |
$1640.16 | 2023-08-31 |
1-Methyl-1H-indol-4-amine Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water ; neutralized
Production Method 2
Production Method 3
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 4
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Acetic acid , Water ; heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Production Method 5
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 6
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Acetic acid , Water ; heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Production Method 7
2.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 8
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 9
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane , Water
3.1 Reagents: Triethylamine , tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 10
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Production Method 12
Production Method 13
1.2 14 h, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 14
1.2 4 h, rt
2.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; neutralized
Production Method 15
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 16
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 17
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 18
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 19
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Production Method 20
2.1 Reagents: Acetic acid , Iron Solvents: Ethanol , Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
1-Methyl-1H-indol-4-amine Raw materials
- Methyl 1H-indole-4-carboxylate
- (dimethoxymethyl)dimethylamine
- 1-methyl-4-nitro-indole
- Diphenylphosphoryl azide
- (Methylthio)acetaldehyde dimethyl acetal
- 1H-indole-4-carboxylic acid
- 1H-indol-4-amine
- 4-nitro-1H-indole
- 2-methyl-3-nitro-aniline
- N-methyl-1H-Indol-4-amine
- tert-Butyl 1H-indol-4-ylcarbamate
- O-Formyl Acetate (Technical Grade)
- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
- Formamide, N-1H-indol-4-yl-
- Ethenamine, 2-(2,6-dinitrophenyl)-N,N-dimethyl-, (E)-
- Bromoacetaldehyde dimethyl acetal
- 2-(methylsulfanyl)acetaldehyde
1-Methyl-1H-indol-4-amine Preparation Products
1-Methyl-1H-indol-4-amine Suppliers
1-Methyl-1H-indol-4-amine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 1-Methyl-1H-indol-4-amine
Recent Advances in the Study of 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) in Chemical Biology and Pharmaceutical Research
The compound 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, belonging to the indole family, has been investigated for its role in modulating various biological pathways, including those involved in inflammation, cancer, and neurological disorders. Recent studies have highlighted its unique chemical properties and biological activities, making it a promising candidate for drug development.
One of the key areas of research involving 1-Methyl-1H-indol-4-amine is its potential as a kinase inhibitor. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Methyl-1H-indol-4-amine exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest that this compound could serve as a scaffold for the development of novel kinase-targeted therapies.
In addition to its kinase inhibitory properties, 1-Methyl-1H-indol-4-amine has also been explored for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study proposed that the mechanism of action involves the modulation of the NF-κB signaling pathway, which is a central regulator of inflammatory responses. These results indicate potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising avenue of research involves the neuroprotective effects of 1-Methyl-1H-indol-4-amine. A 2022 study in the European Journal of Pharmacology found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The researchers attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses. Given the role of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, these findings open new possibilities for therapeutic interventions.
Despite these promising findings, challenges remain in the development of 1-Methyl-1H-indol-4-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advances in computational chemistry and structure-activity relationship (SAR) studies are expected to facilitate the design of more potent and selective derivatives.
In conclusion, 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) represents a versatile scaffold with diverse biological activities. Ongoing research continues to uncover its potential in treating various diseases, from cancer to neurodegenerative disorders. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanisms of action in greater detail to pave the way for clinical applications.
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